Methyl 2-fluoro-6-isopropoxybenzoate
Description
Methyl 2-fluoro-6-isopropoxybenzoate is a fluorinated aromatic ester characterized by a methyl ester group at the benzene ring’s carbonyl position, a fluorine atom at the ortho (2nd) position, and an isopropoxy group at the para (6th) position. This structural configuration imparts unique physicochemical properties, such as enhanced electronegativity from the fluorine substituent and steric bulk from the isopropoxy group.
Properties
IUPAC Name |
methyl 2-fluoro-6-propan-2-yloxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-7(2)15-9-6-4-5-8(12)10(9)11(13)14-3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRLNQKIKYOMAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-fluoro-6-isopropoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-fluoro-6-isopropoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct fluorination of methyl 6-isopropoxybenzoate using a fluorinating agent such as Selectfluor. This reaction is usually conducted in an inert solvent like acetonitrile at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-6-isopropoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Oxidation: The isopropoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Ester Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide in aqueous solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-azido-6-isopropoxybenzoate or 2-thiocyanato-6-isopropoxybenzoate.
Ester Hydrolysis: 2-fluoro-6-isopropoxybenzoic acid and methanol.
Oxidation: 2-fluoro-6-hydroxybenzoate.
Scientific Research Applications
Methyl 2-fluoro-6-isopropoxybenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It can be utilized in the preparation of functional materials with specific properties, such as fluorinated polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 2-fluoro-6-isopropoxybenzoate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
Key Compounds:
Methyl Salicylate (Methyl 2-hydroxybenzoate): Features a hydroxyl (-OH) group at the 2nd position and a methoxy (-OCH₃) group at the 6th position.
Metsulfuron-Methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate): A sulfonylurea herbicide with a triazine-based substituent. The sulfonylurea group confers herbicidal activity, contrasting with the target compound’s non-ionic substituents .
Sandaracopimaric Acid Methyl Ester : A diterpene-derived methyl ester with a bulky bicyclic structure, highlighting the diversity of methyl esters in natural products .
Table 1: Substituent and Property Comparison
Physicochemical Properties
- Volatility and Solubility: Methyl esters with bulky substituents (e.g., isopropoxy) exhibit reduced volatility compared to simpler esters like methyl salicylate.
- Thermal Stability : Synthesis protocols for fluorinated benzoates often require inert conditions (e.g., nitrogen atmosphere) and elevated temperatures (120°C), as seen in analogous fluorinated benzimidazole syntheses .
Reactivity and Functional Performance
- Electrophilic Reactivity : The electron-withdrawing fluorine atom in this compound may deactivate the benzene ring toward electrophilic substitution, contrasting with methyl salicylate’s hydroxyl group, which activates the ring .
- Biological Activity : Sulfonylurea methyl esters (e.g., metsulfuron-methyl) rely on sulfonylurea groups for herbicidal action, whereas the target compound’s lack of such groups suggests divergent applications, possibly in drug intermediates or specialty chemicals .
Research Findings and Implications
Synthetic Challenges : Fluorinated esters like this compound often necessitate controlled reaction environments to prevent defluorination or side reactions, as observed in related benzimidazole syntheses .
Chromatographic Behavior: Methyl esters with polar substituents (e.g., -F, -OCH(CH₃)₂) exhibit distinct gas chromatography retention times compared to non-polar diterpene esters, underscoring the role of functional groups in analytical separations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
